4-Bromo-6-(3,4-dimethylphenyl)pyrimidine structure elucidation
4-Bromo-6-(3,4-dimethylphenyl)pyrimidine structure elucidation
An In-depth Technical Guide to the Structural Elucidation of 4-Bromo-6-(3,4-dimethylphenyl)pyrimidine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 4-Bromo-6-(3,4-dimethylphenyl)pyrimidine. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and materials science, making the unambiguous determination of their structure a critical step in research and development.[1][2][3][4][5] This document moves beyond a simple recitation of analytical techniques, offering a self-validating, logic-driven workflow. We will explore a plausible synthetic origin, delve into the detailed interpretation of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques, and culminate in the synergistic confirmation of the target structure. The methodologies and interpretations presented herein are grounded in established chemical principles and supported by authoritative references, ensuring a robust and reliable scientific narrative.
Conceptual Framework: From Synthesis to Analysis
The structural elucidation of a molecule is not merely an analytical exercise but a logical deduction that begins with its chemical genesis. Understanding the synthetic route provides invaluable context, allowing for informed predictions about the final structure and potential isomeric impurities.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A highly efficient and widely adopted method for the synthesis of aryl-substituted pyrimidines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This approach offers high functional group tolerance and typically results in good yields.[6] The proposed synthesis for 4-Bromo-6-(3,4-dimethylphenyl)pyrimidine would involve the reaction of a di-halogenated pyrimidine with a corresponding boronic acid.
Reaction Scheme:
4,6-Dichloropyrimidine reacts with (3,4-dimethylphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) to yield 4-Chloro-6-(3,4-dimethylphenyl)pyrimidine.[6] A subsequent halogen exchange reaction or direct synthesis from a brominated precursor like 4,6-dibromopyrimidine would yield the final target compound. This synthetic logic strongly supports the proposed connectivity: the 3,4-dimethylphenyl group at position 6 and the bromine atom at position 4 of the pyrimidine ring.
Mass Spectrometry: Unveiling the Molecular Formula and Key Fragments
Mass spectrometry (MS) provides the foundational data points for any structural elucidation: the molecular weight and the elemental formula. For halogenated compounds, the isotopic pattern is a definitive characteristic.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
| Parameter | Value/Setting | Rationale |
| Ionization Method | Electron Ionization (EI) | Provides reproducible fragmentation patterns aiding in structural analysis.[7] |
| Electron Energy | 70 eV | Standard energy sufficient to ionize and fragment most organic molecules, creating a rich, informative spectrum.[7] |
| Ion Source Temp. | ~200 °C | Ensures sample volatilization without thermal degradation.[7] |
| Mass Analyzer | Quadrupole or TOF | Provides sufficient resolution to determine isotopic patterns. |
| Sample Intro. | Direct Insertion Probe | Suitable for pure, solid samples. |
Data Interpretation
Molecular Ion (M⁺) Peak: The molecular formula is C₁₂H₁₁BrN₂. The presence of bromine, which has two stable isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), results in a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensity.
-
Calculated Exact Mass (M⁺): 262.011 Da (for C₁₂H₁₁⁷⁹BrN₂)
-
Calculated Exact Mass (M+2): 264.009 Da (for C₁₂H₁₁⁸¹BrN₂)
The observation of this doublet at m/z 262/264 is the first crucial piece of evidence confirming the molecular formula and the presence of a single bromine atom.
Key Fragmentation Pathways: The fragmentation pattern in EI-MS reveals the weakest bonds and most stable resulting fragments, offering clues to the molecular structure.[7][8]
| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |
| 183 | [C₁₂H₁₁N₂]⁺ | Loss of the bromine radical (•Br) from the molecular ion. This is a common fragmentation for brominated aromatics.[7] |
| 157 | [C₁₀H₉Br]⁺ | Cleavage of the pyrimidine ring. |
| 105 | [C₈H₉]⁺ | Represents the dimethylphenyl (xylene) cation. |
The workflow for MS analysis is a logical progression from identifying the molecular ion to proposing fragmentation pathways that are consistent with the expected structure.
Caption: Mass Spectrometry data analysis workflow.
Vibrational Spectroscopy: Probing Functional Groups with IR
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1] While the fingerprint region can be complex, characteristic stretches in the 1500-4000 cm⁻¹ range are highly diagnostic.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |
| 3100-3000 | C-H Stretch | Aromatic C-H (Pyrimidine and Phenyl rings) |
| 2970-2850 | C-H Stretch | Aliphatic C-H (Methyl groups) |
| ~1575, ~1540 | C=N Stretch | Pyrimidine ring vibrations[9] |
| ~1480, ~1440 | C=C Stretch | Aromatic ring stretching (both rings)[1] |
| 1400-1350 | C-H Bend | Methyl group bending |
| Below 1000 | C-Br Stretch | Carbon-Bromine bond |
The presence of bands in the aromatic and aliphatic C-H stretching regions, combined with characteristic C=N and C=C stretching of the heterocyclic and aromatic rings, provides corroborating evidence for the gross structure.[1][9][10]
Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint
NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the most powerful tool for the unambiguous elucidation of complex organic structures. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Experimental Protocol: NMR Spectroscopy
| Experiment | Solvent | Purpose |
| ¹H NMR | CDCl₃ or DMSO-d₆ | Determine proton environments, multiplicity, and integration. |
| ¹³C{¹H} NMR | CDCl₃ or DMSO-d₆ | Determine the number and type of unique carbon environments. |
| COSY | CDCl₃ or DMSO-d₆ | Identify proton-proton (J-coupling) correlations. |
| HSQC | CDCl₃ or DMSO-d₆ | Correlate protons to their directly attached carbons. |
| HMBC | CDCl₃ or DMSO-d₆ | Identify long-range (2-3 bond) proton-carbon correlations. |
¹H NMR Spectrum: Interpretation and Assignment
The ¹H NMR spectrum is predicted to show 7 distinct signals, consistent with the C₁₂H₁₁BrN₂ formula.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.10 | Singlet (s) | 1H | H2 (Pyrimidine) | Deshielded by two adjacent nitrogen atoms. |
| ~7.95 | Singlet (s) | 1H | H2' (Phenyl) | Proximity to the electronegative pyrimidine ring. |
| ~7.88 | Doublet (d) | 1H | H6' (Phenyl) | Ortho-coupled to H5'. |
| ~7.65 | Singlet (s) | 1H | H5 (Pyrimidine) | Typical chemical shift for a proton at C5 of a 4,6-disubstituted pyrimidine.[11] |
| ~7.30 | Doublet (d) | 1H | H5' (Phenyl) | Ortho-coupled to H6'. |
| ~2.35 | Singlet (s) | 3H | 3'-CH₃ | Aromatic methyl group. |
| ~2.32 | Singlet (s) | 3H | 4'-CH₃ | Aromatic methyl group. |
¹³C NMR Spectrum: Carbon Skeleton Analysis
The molecule lacks symmetry, and thus, all 12 carbons are expected to be unique in the ¹³C NMR spectrum.
| Predicted δ (ppm) | Carbon Type | Assignment |
| ~165.1 | Quaternary | C6 (Pyrimidine) |
| ~162.5 | Quaternary | C4 (Pyrimidine) |
| ~158.3 | CH | C2 (Pyrimidine) |
| ~140.2 | Quaternary | C4' (Phenyl) |
| ~138.0 | Quaternary | C3' (Phenyl) |
| ~134.1 | Quaternary | C1' (Phenyl) |
| ~130.5 | CH | C5' (Phenyl) |
| ~129.8 | CH | C6' (Phenyl) |
| ~127.2 | CH | C2' (Phenyl) |
| ~118.9 | CH | C5 (Pyrimidine) |
| ~20.1 | CH₃ | 4'-CH₃ |
| ~19.6 | CH₃ | 3'-CH₃ |
2D NMR: Connecting the Pieces
While 1D NMR provides the list of parts, 2D NMR assembles them into the final structure. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive.
Caption: Key HMBC correlations for structural confirmation. (Note: Image placeholder would be replaced with the chemical structure).
The crucial correlation is from the protons on the dimethylphenyl ring (H2' and H6') to the C6 carbon of the pyrimidine ring. This single piece of data definitively establishes the connectivity between the two ring systems, validating the proposed structure from the synthesis.
Conclusion: A Synergistic Approach to Structural Certainty
-
Mass Spectrometry confirmed the elemental formula C₁₂H₁₁BrN₂ via the molecular ion and its characteristic bromine isotopic pattern.
-
IR Spectroscopy identified the key functional groups: aromatic rings, C-H bonds, and methyl groups.
-
¹H and ¹³C NMR provided the precise number and chemical environment of all hydrogen and carbon atoms.
-
2D NMR (HMBC) served as the final arbiter, unequivocally establishing the connectivity between the 3,4-dimethylphenyl substituent and the C6 position of the 4-bromopyrimidine core.
This multi-faceted approach ensures the highest degree of scientific integrity, providing a solid foundation for any subsequent research, development, or application of this compound.
References
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
- Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630.
- Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (2008). Molecules, 13(4), 818-30.
- Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
- IR, NMR spectral data of pyrimidine derivatives.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
- Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 549-554.
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. ijirset.com [ijirset.com]
- 3. researchgate.net [researchgate.net]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. ripublication.com [ripublication.com]
- 11. researchgate.net [researchgate.net]
